REACTION_SMILES
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[Cl:10][c:11]1[cH:12][cH:13][c:14]([S:17](=[O:18])(=[O:19])[Cl:20])[cH:15][cH:16]1.[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:8])=[O:9]>>[NH:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:8])=[O:9])[S:17]([c:14]1[cH:13][cH:12][c:11]([Cl:10])[cH:16][cH:15]1)(=[O:18])=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCCCCC(=O)O
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Name
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Type
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product
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Smiles
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O=C(O)CCCCCNS(=O)(=O)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |